HSP90 Chaperone Inhibition Potency Relative to Geldanamycin
In a cell-free HSP90 ATPase activity assay conducted by the Institute of Molecular Pharmacology, 7-[(anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid inhibited HSP90 chaperone function with an IC₅₀ of 0.8 μM, surpassing the reference HSP90 inhibitor geldanamycin by a factor of approximately 3-fold under identical assay conditions [1].
| Evidence Dimension | HSP90 ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM |
| Comparator Or Baseline | Geldanamycin, IC₅₀ ≈ 2.4 μM (3-fold less potent in the same assay) |
| Quantified Difference | ~3-fold higher potency |
| Conditions | Cell-free HSP90 ATPase activity assay (IMP protocol) |
Why This Matters
A 3-fold improvement in HSP90 potency over geldanamycin can translate into lower effective doses and an expanded therapeutic window in HSP90-dependent malignancies such as triple-negative breast cancer and multiple myeloma.
- [1] Kuujia Product Technical Datasheet, citing Institute of Molecular Pharmacology in vitro study. View Source
